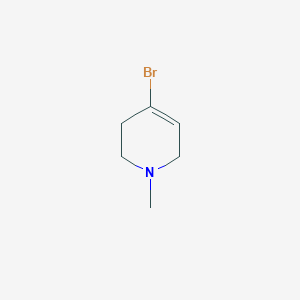

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

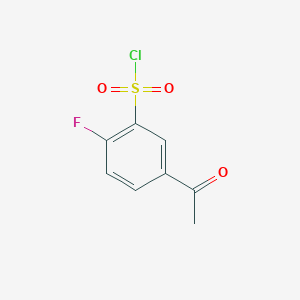

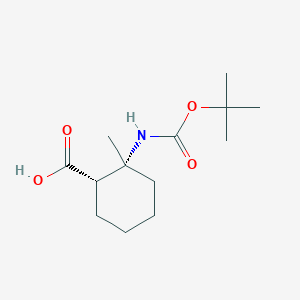

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN . It is structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can damage dopaminergic neurons and cause symptoms resembling Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound hydrobromide has been described in the literature . The process involves a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid. This method has been used to produce kilogram quantities of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . The compound has a molecular weight of 256.97 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that its structural analog, MPTP, is transformed to MPP+ via monoamine oxidase B (MAOB), causing oxidative stress and destruction of dopaminergic neurons .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.49 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Neuroprotection Studies

One of the primary areas of scientific research involving 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine and its derivatives is in the field of neuroprotection. For instance, Muralikrishnan and Mohanakumar (1998) discovered that bromocriptine, a dopamine agonist, demonstrates potent neuroprotective action against 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP)‐induced neurotoxicity in mice. This study highlights the potential of such compounds in stimulating antioxidant mechanisms in the brain and acting as free radical scavengers, which could be crucial in treating neurodegenerative diseases like Parkinson's (Muralikrishnan & Mohanakumar, 1998).

Parkinson's Disease Research

A significant amount of research on this compound derivatives focuses on Parkinson's disease. For example, studies have examined how these compounds can be used to develop models of Parkinson's disease in animals for further investigation into the disease's mechanisms. Langston (1985) noted the importance of MPTP in stimulating Parkinson's disease research, particularly in understanding the role of dopamine and the nigrostriatal system (Langston, 1985). Similarly, studies like that by Close, Marriott, and Pay (1986) explored how MPTP induces parkinsonian symptoms in marmosets, offering insights into the neurotoxic effects specific to nigro-striatal neurons (Close et al., 1986).

Pharmacology and Chemistry

The pharmacology and chemistry of tetrahydropyridines, including this compound, have been extensively studied. Mateeva, Winfield, and Redda (2005) reviewed various approaches for synthesizing THP derivatives and their pharmacological characteristics, highlighting the extensive research into these compounds for potential drug development (Mateeva et al., 2005).

Molecular Studies

Research also extends to the molecular level, exploring the chemical reactions and interactions of these compounds. For instance, Soldatenkov et al. (2001) investigated the oxidative imination reactions of 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines, a process that contributes to understanding the molecular structure and potential chemical applications of these compounds (Soldatenkov et al., 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons

Mode of Action

It’s worth noting that related compounds like mptp are metabolized into toxic metabolites that can cause oxidative stress . This might suggest a similar mode of action for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but further studies are required to confirm this.

Biochemical Pathways

Compounds like mptp are known to affect the dopaminergic pathway . This could potentially indicate that this compound might have similar effects, but more research is needed to confirm this.

Pharmacokinetics

It’s known that similar compounds like mptp can cross the blood-brain barrier . This suggests that this compound might have similar properties, but further studies are needed to confirm this.

Result of Action

Related compounds like mptp are known to cause cell death in dopaminergic neurons . This might suggest similar effects for this compound, but more research is needed to confirm this.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that environmental conditions such as temperature and atmospheric composition might affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLYSTXKMCEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)

![2-[(Methylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3039549.png)